7-Azaspiro[3.5]nonan-2-one

FAAH inhibitor Spirocyclic scaffold Enzyme inhibition

7-Azaspiro[3.5]nonan-2-one provides a rigid, three-dimensional spirocyclic core that planar heterocycles cannot replicate. This geometry directly improves binding affinity, selectivity, and oral bioavailability—delivering F=88.6% in rats and GPR119 EC50=48 nM. Its optimal LogP (~1.05) and TPSA (29.1 Ų) enable BBB penetration for CNS programs. For scale-up, the hydrochloride salt (CAS 1392211-51-6) offers superior aqueous solubility. Choose this building block when scaffold-driven potency and pharmacokinetics are non-negotiable.

Molecular Formula C8H13NO
Molecular Weight 139.19 g/mol
CAS No. 1365570-36-0
Cat. No. B1393735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Azaspiro[3.5]nonan-2-one
CAS1365570-36-0
Molecular FormulaC8H13NO
Molecular Weight139.19 g/mol
Structural Identifiers
SMILESC1CNCCC12CC(=O)C2
InChIInChI=1S/C8H13NO/c10-7-5-8(6-7)1-3-9-4-2-8/h9H,1-6H2
InChIKeyRQQHBATVNAPEIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Azaspiro[3.5]nonan-2-one (CAS 1365570-36-0): A Rigid Spirocyclic Lactam Scaffold for Drug Discovery


7-Azaspiro[3.5]nonan-2-one (CAS 1365570-36-0) is a heterocyclic organic compound with the molecular formula C8H13NO and a molecular weight of 139.19 g/mol [1]. It features a unique spirocyclic framework where a nitrogen atom is incorporated into a bicyclic system, and a ketone functional group is present at the second position. This compound serves as a key building block in medicinal chemistry, offering a rigid, three-dimensional scaffold that can enhance the drug-like properties of derived compounds [1].

Why Simple Substitution of 7-Azaspiro[3.5]nonan-2-one is Not Feasible in Advanced Drug Discovery


The specific spirocyclic geometry of 7-azaspiro[3.5]nonan-2-one is not interchangeable with simpler, planar heterocycles. Its rigid, three-dimensional architecture directly influences the binding affinity, selectivity, and pharmacokinetic profile of drug candidates [1]. For example, in GPR119 agonist programs, the spirocyclic core was deliberately chosen to increase solubility and bioavailability by introducing three-dimensionality, a feature absent in monocyclic piperidine or piperazine analogs [2]. Similarly, in FAAH inhibitor research, this specific spirocyclic core demonstrated superior potency compared to other spirocyclic and non-spirocyclic scaffolds [3]. Therefore, substituting this building block can lead to a significant loss in target engagement and overall in vivo performance.

Quantitative Differentiation of 7-Azaspiro[3.5]nonan-2-one Against Closest Analogs and Alternatives


Superior FAAH Inhibitory Potency of 7-Azaspiro[3.5]nonane Core Compared to Other Spirocyclic Scaffolds

The 7-azaspiro[3.5]nonane core, from which 7-azaspiro[3.5]nonan-2-one is directly derived, was identified as one of two lead scaffolds for FAAH inhibition. It demonstrated a kinact/Ki potency value greater than 1500 M⁻¹s⁻¹, which clearly distinguished it from other spirocyclic cores evaluated in the same study [1].

FAAH inhibitor Spirocyclic scaffold Enzyme inhibition

Enhanced GPR119 Agonist Activity and Oral Bioavailability in 7-Azaspiro[3.5]nonane Derivatives vs. Monocyclic Analogs

Derivatives of 7-azaspiro[3.5]nonan-2-one exhibit potent GPR119 agonism. A representative compound (158) demonstrated an EC50 of 48 nM in human GPR119 assays. This compound also showed a favorable oral pharmacokinetic profile in Sprague-Dawley rats, with a half-life (t1/2) of 0.842 hours and high oral bioavailability (F) of 88.6% at a 10 mg/kg dose [1]. These properties are attributed to the three-dimensional spirocyclic core, which was specifically designed to enhance solubility and bioavailability over simpler, planar piperidine or piperazine rings [2].

GPR119 agonist Type 2 diabetes Oral bioavailability

Favorable Physicochemical Profile for CNS Drug Design: LogP and TPSA of 7-Azaspiro[3.5]nonan-2-one

7-Azaspiro[3.5]nonan-2-one possesses a calculated LogP value of approximately 1.05 and a topological polar surface area (TPSA) of 29.1 Ų . These physicochemical properties are within the optimal ranges for central nervous system (CNS) drug candidates (LogP between 1-3, TPSA < 90 Ų), suggesting good blood-brain barrier permeability potential. This profile differentiates it from many polar, flexible acyclic building blocks that may have higher TPSA and poorer CNS penetration.

CNS drug design Lipophilicity TPSA

Improved Handling and Solubility of the Hydrochloride Salt Form (CAS 1392211-51-6) vs. Free Base

7-Azaspiro[3.5]nonan-2-one is also commercially available as a hydrochloride salt (CAS 1392211-51-6). This salt form significantly improves water solubility and handling properties compared to the free base, which exhibits limited aqueous solubility . The enhanced solubility of the hydrochloride salt facilitates its use in aqueous reactions and purification steps, making it a more convenient and efficient building block for large-scale synthesis.

Salt formation Solubility Synthetic intermediate

Optimal Application Scenarios for 7-Azaspiro[3.5]nonan-2-one Based on Quantitative Differentiation Evidence


Design of Novel, Orally Bioavailable GPR119 Agonists for Type 2 Diabetes

The data from Section 3 demonstrates that 7-azaspiro[3.5]nonan-2-one derivatives can achieve high oral bioavailability (F = 88.6% in rats) and potent GPR119 agonism (EC50 = 48 nM) [1]. This makes the compound an ideal starting point for medicinal chemistry programs targeting oral antidiabetic agents. The spirocyclic core is specifically designed to improve upon the solubility and bioavailability limitations of earlier, non-spirocyclic GPR119 agonists [2].

Development of Potent FAAH Inhibitors for Pain and CNS Disorders

As shown in Section 3, the 7-azaspiro[3.5]nonane core confers a kinact/Ki potency >1500 M⁻¹s⁻¹ for FAAH inhibition, significantly outperforming other spirocyclic scaffolds [3]. This evidence supports the use of 7-azaspiro[3.5]nonan-2-one as a privileged scaffold for designing next-generation FAAH inhibitors for the treatment of pain, inflammation, and mood disorders.

Synthesis of Brain-Penetrant Drug Candidates Targeting CNS Disorders

Based on the physicochemical evidence in Section 3, 7-azaspiro[3.5]nonan-2-one possesses an optimal LogP (~1.05) and TPSA (29.1 Ų) for crossing the blood-brain barrier . This profile strongly supports its use as a building block in CNS drug discovery projects, where achieving adequate brain exposure is a primary challenge.

Large-Scale Synthesis Requiring Efficient Handling and Solubility

For process chemistry and scale-up, the hydrochloride salt form (CAS 1392211-51-6) is recommended. As detailed in Section 3, this form provides superior water solubility and handling characteristics compared to the free base , making it the preferred choice for multi-step syntheses in aqueous or protic solvent systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Azaspiro[3.5]nonan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.